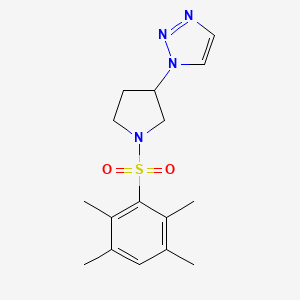

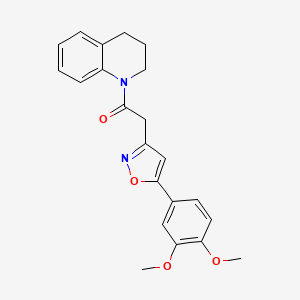

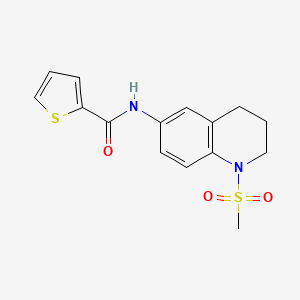

1-(4-(Tert-butyl)phenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-(Tert-butyl)phenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Urea derivatives, including compounds like the one , are synthesized through various chemical reactions, often aimed at enhancing their bioactivity or physical properties. For instance, the synthesis of 1,3-disubstituted ureas and phenyl N-substituted carbamates has been explored for their potential antiarrhythmic and hypotensive properties (Chalina et al., 1998). These compounds are evaluated in vivo, demonstrating significant biological activities, which could imply potential applications in medical research and drug development.

Environmental and Green Chemistry Applications

The synthesis of ureas has historically involved the use of hazardous reagents like phosgene and isocyanates. However, recent methodologies have shifted towards more environmentally friendly alternatives, minimizing the use of these dangerous chemicals (Bigi et al., 2000). This approach not only reduces the environmental impact of chemical synthesis but also aligns with the principles of green chemistry, focusing on safer, more sustainable synthetic routes.

Anion Binding and Supramolecular Chemistry

Urea derivatives often exhibit strong anion binding properties, making them suitable for applications in supramolecular chemistry. For example, the functionalization of certain molecules with (thio)ureido moieties has been shown to enhance their ability to form complexes with anions, a property that can be utilized in the design of molecular sensors and devices (Marcos et al., 2014). These anion binding properties are influenced by the nature of the substituents on the urea moiety, demonstrating the versatility of urea derivatives in host-guest chemistry.

Anticancer Research

The synthesis and evaluation of 1-aryl-3-(2-chloroethyl) ureas have been investigated for their potential as anticancer agents. These compounds, derived from alkylanilines, were tested in vitro for cytotoxicity against human adenocarcinoma cells, showing promising results (Gaudreault et al., 1988). Such studies indicate the potential of urea derivatives in developing new therapeutic agents.

Propiedades

IUPAC Name |

1-(4-tert-butylphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2/c1-22(2,3)17-9-11-18(12-10-17)24-21(27)23-14-16-13-20(26)25(15-16)19-7-5-4-6-8-19/h4-12,16H,13-15H2,1-3H3,(H2,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALLGCRUWPOIEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Tert-butyl)phenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![S-[[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]methyl] ethanethioate](/img/structure/B2762351.png)

![5-Fluoro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2762352.png)

![N-[1-(3,4-Dimethylphenyl)-2-oxopyrrolidin-3-yl]-3H-benzimidazole-5-carboxamide](/img/structure/B2762353.png)

![2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid](/img/structure/B2762361.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide](/img/structure/B2762364.png)

![4-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]benzonitrile](/img/structure/B2762366.png)